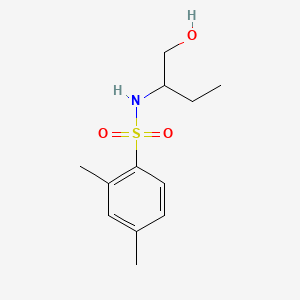
S-(2,4-dimethylphenyl)-1-hydroxybutane-2-sulfonamido
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(2,4-dimethylphenyl)-1-hydroxybutane-2-sulfonamido is an organic compound with the molecular formula C12H19NO3S. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with hydroxymethyl and propyl groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(2,4-dimethylphenyl)-1-hydroxybutane-2-sulfonamido typically involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with 1-(hydroxymethyl)propylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to increase yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
S-(2,4-dimethylphenyl)-1-hydroxybutane-2-sulfonamido undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) can be used under acidic conditions.
Major Products
Oxidation: Formation of N-[1-(carboxymethyl)propyl]-2,4-dimethylbenzenesulfonamide.
Reduction: Formation of N-[1-(hydroxymethyl)propyl]-2,4-dimethylbenzeneamine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
S-(2,4-dimethylphenyl)-1-hydroxybutane-2-sulfonamido has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of S-(2,4-dimethylphenyl)-1-hydroxybutane-2-sulfonamido involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The compound may also interact with enzymes, inhibiting their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(hydroxymethyl)propyl]-2,4-dimethylbenzeneamine
- N-[1-(hydroxymethyl)propyl]-2,4-dimethylbenzenesulfonic acid
- N-[1-(hydroxymethyl)propyl]-2,4-dimethylbenzenesulfonyl chloride
Uniqueness
S-(2,4-dimethylphenyl)-1-hydroxybutane-2-sulfonamido is unique due to the presence of both hydroxymethyl and sulfonamide groups, which confer distinct chemical and biological properties
Properties
CAS No. |
1156259-52-7 |
|---|---|
Molecular Formula |
C12H19NO3S |
Molecular Weight |
257.35g/mol |
IUPAC Name |
N-(1-hydroxybutan-2-yl)-2,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C12H19NO3S/c1-4-11(8-14)13-17(15,16)12-6-5-9(2)7-10(12)3/h5-7,11,13-14H,4,8H2,1-3H3 |
InChI Key |
URBDQDINZZTOLV-UHFFFAOYSA-N |
SMILES |
CCC(CO)NS(=O)(=O)C1=C(C=C(C=C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















